
4-(2-Oxopropyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxopropyl)azetidin-2-one is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Mechanism of Action
Target of Action
Azetidin-2-one derivatives have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus , suggesting that these fungi could be potential targets.
Mode of Action
Azetidin-2-one derivatives have been reported to inhibit human hdac6/hdac8 , which suggests that 4-(2-Oxopropyl)azetidin-2-one might interact with these targets leading to changes in their function.
Biochemical Pathways
One study showed that an azetidin-2-one derivative was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis due to the inhibition of some cell cycle genes . This suggests that this compound might affect similar pathways.
Pharmacokinetics
Azetidin-2-ones are known to be hydrolytically vulnerable solids , which might impact their bioavailability.
Result of Action
One study showed that an azetidin-2-one derivative induced apoptosis in b16f10 cells , suggesting that this compound might have similar effects.
Action Environment
Given that azetidin-2-ones are hydrolytically vulnerable solids , it is likely that factors such as pH and temperature could influence their stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Oxopropyl)azetidin-2-one involves the reaction of 4-allyl-azetidin-2-one with mercuric acetate in methanol. The reaction mixture is then treated with cupric chloride dihydrate and palladous chloride, followed by heating at 60°C. The product is isolated by extraction with ethyl acetate and purified by chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidinones.
Scientific Research Applications
4-(2-Oxopropyl)azetidin-2-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its role in β-lactam antibiotics.
4-(2-Oxopropyl)azetidin-3-one: A structural isomer with the carbonyl group at a different position.
4-(2-Oxopropyl)azetidin-4-one: Another isomer with distinct chemical properties.
Uniqueness
4-(2-Oxopropyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-oxopropyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNBNYADNDALRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

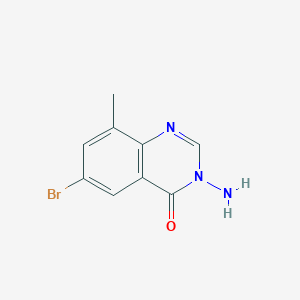
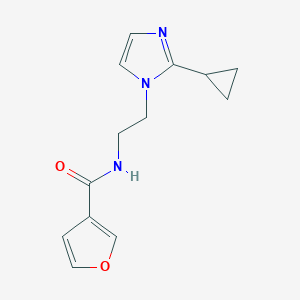
![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
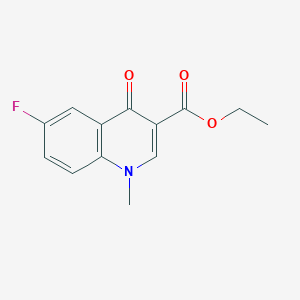
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
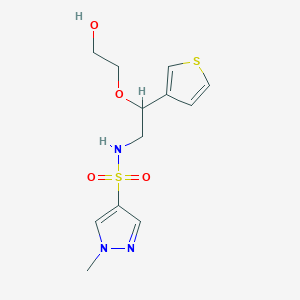
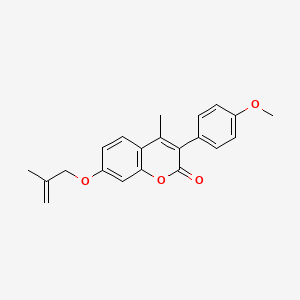


![N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B3014131.png)
